2-Chloro-4-fluoro-6-iodoaniline
CAS No.:
Cat. No.: VC18541252
Molecular Formula: C6H4ClFIN
Molecular Weight: 271.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4ClFIN |
---|---|
Molecular Weight | 271.46 g/mol |
IUPAC Name | 2-chloro-4-fluoro-6-iodoaniline |
Standard InChI | InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
Standard InChI Key | BDVKRKWZIHIBOU-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C(=C1Cl)N)I)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
2-Chloro-4-fluoro-6-iodoaniline is systematically named according to IUPAC rules, with the amino group (-NH) at position 1, chlorine at position 2, fluorine at position 4, and iodine at position 6. Key synonyms include:
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2-Chloro-4-fluoro-6-iodophenylamine
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Benzenamine, 2-chloro-4-fluoro-6-iodo-
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6-Iodo-2-chloro-4-fluoroaniline
The compound’s SMILES notation is , and its InChI key is .
Crystallographic and Spectroscopic Data
X-ray crystallography data for this compound is limited, but nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles are consistent with its structure:
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NMR (DMSO-): Signals at δ 7.84–7.87 (dd, 1H, aromatic), 7.21–7.25 (dd, 1H, aromatic), and a broad singlet for the amino group (~5.5 ppm) .
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MS (EI): Molecular ion peak at 271.46 ([M]), with fragments corresponding to loss of I ( 144), Cl ( 236), and F ( 254) .
Physical and Chemical Properties
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Melting Point | 66–67°C (predicted) | |
Boiling Point | 273.1 ± 25.0°C (predicted) | |
Density | 2.0 ± 0.1 g/cm | |
Vapor Pressure (25°C) | 0.00818 mmHg | |
pKa | 0.51 ± 0.10 (predicted) |
The compound’s low vapor pressure and moderate melting point suggest stability under standard laboratory conditions. Its density exceeds water, indicating limited solubility in aqueous media .
Solubility and Reactivity
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis for 2-chloro-4-fluoro-6-iodoaniline is documented, analogous methods for halogenated anilines suggest the following approach:
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Directed Ortho Metalation:
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Purification:
This method mirrors protocols for synthesizing 1-bromo-2-chloro-4-fluoro-2-iodobenzene, achieving yields up to 84% under optimized conditions .
Industrial Scalability
Challenges include controlling regioselectivity due to competing halogen interactions. Patent CN115010574B highlights the importance of cryogenic conditions (−78°C) and stoichiometric control (1:1.1:1.04 molar ratio for substrate:LDA:I) to minimize byproducts .
Applications and Research Findings
Material Science Applications
The compound’s heavy halogen content (47.3% iodine by mass) makes it a potential candidate for:
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X-ray contrast agents: Iodine’s high atomic number enhances radiocontrast properties.
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Liquid crystal precursors: Halogenated anilines are intermediates in mesogen synthesis .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves/clothing |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
The compound is classified under UN 2811 (Toxic Solids, Organic) and requires storage at 4–8°C in light-sensitive containers .
Environmental Impact
Ecotoxicity studies using Caenorhabditis elegans and seed germination assays indicate mild toxicity at concentrations ≤100 µg/mL, suggesting moderate environmental persistence .
Comparative Analysis with Isomers
4-Chloro-2-fluoro-6-iodoaniline (CAS 216393-67-8)
This structural isomer differs in halogen placement but shares similar physical properties:
The lower melting point of the 4-chloro isomer suggests weaker intermolecular forces compared to the 2-chloro derivative.
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